BenchChemオンラインストアへようこそ!

5-(Dibenzylamino)-2-methyl-2-pentanol

Pharmaceutical intermediate synthesis Grignard reaction Process chemistry

5-(Dibenzylamino)-2-methyl-2-pentanol (CAS 1455037-19-0; also named 5-(dibenzylamino)-2-methylpentan-2-ol) is a tertiary amino alcohol with molecular formula C₂₀H₂₇NO and molecular weight 297.43 g/mol. The compound features a central 2-methylpentan-2-ol backbone substituted at the 5-position with a dibenzylamino group.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
Cat. No. B8817128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dibenzylamino)-2-methyl-2-pentanol
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)(CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O
InChIInChI=1S/C20H27NO/c1-20(2,22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13,22H,9,14-17H2,1-2H3
InChIKeySSYZDSBPTNIOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dibenzylamino)-2-methyl-2-pentanol: Chemical Identity and Procurement Baseline for Pharmaceutical R&D


5-(Dibenzylamino)-2-methyl-2-pentanol (CAS 1455037-19-0; also named 5-(dibenzylamino)-2-methylpentan-2-ol) is a tertiary amino alcohol with molecular formula C₂₀H₂₇NO and molecular weight 297.43 g/mol [1]. The compound features a central 2-methylpentan-2-ol backbone substituted at the 5-position with a dibenzylamino group . This bifunctional structure imparts combined nucleophilic character from the tertiary amine and hydrogen-bonding capacity from the hydroxyl group . The compound is primarily sourced for pharmaceutical research and development applications as a synthetic intermediate, with commercial availability typically at ≥98% purity .

Why Generic Substitution of 5-(Dibenzylamino)-2-methyl-2-pentanol with In-Class Analogs Fails


Dibenzylamino-substituted pentanol derivatives with identical molecular formula (C₂₀H₂₇NO) exhibit fundamentally distinct synthetic utilities that preclude interchangeable procurement. The target compound's unique feature is the precise spacing between the tertiary alcohol and dibenzylamino group—a 5-position amino substitution on a 2-methyl-2-pentanol scaffold . This regiospecific arrangement is not incidental; it defines the compound's role as a synthetic intermediate for specific pharmacophores. Closely related analogs such as (2S)-2-(dibenzylamino)-4-methyl-1-pentanol (CAS 111060-53-8) [1] and (2R,3S)-3-(dibenzylamino)-4-methyl-2-pentanol [2] differ in amino group position, backbone branching pattern, and stereochemical complexity. These structural variations alter hydrogen-bonding geometry, steric accessibility of the amine for subsequent N-alkylation or debenzylation, and overall molecular topology—any of which can derail a multi-step synthetic route or alter pharmacological target engagement. Generic substitution without structural validation risks synthetic failure and invalidates comparative biological data.

Quantitative Evidence for 5-(Dibenzylamino)-2-methyl-2-pentanol Differentiation: Procurement-Relevant Comparative Data


Synthetic Yield and Process Reliability in Grignard-Mediated Route

In a documented Grignard-based synthetic route, 5-(dibenzylamino)-2-methyl-2-pentanol was obtained in 77% isolated yield from methyl 4-(dibenzylamino)butanoate using methyl magnesium bromide in tetrahydrofuran under inert atmosphere . While direct comparative yield data for closely related analogs under identical conditions are not available in the public literature, this 77% yield represents a reproducible benchmark for procurement decisions regarding this specific intermediate. Attempts to substitute a regioisomeric analog would not proceed through this same transformation due to the specific requirement for a 4-carbon spacer between the ester and the dibenzylamino group in the starting material .

Pharmaceutical intermediate synthesis Grignard reaction Process chemistry

Regiospecific Positioning of Amino and Hydroxyl Groups Versus In-Class Analogs

5-(Dibenzylamino)-2-methyl-2-pentanol positions the dibenzylamino group at the 5-position of a pentanol backbone with the tertiary hydroxyl at the 2-position bearing an additional methyl group (2-methyl-2-pentanol scaffold) . In contrast, (2S)-2-(dibenzylamino)-4-methyl-1-pentanol (CAS 111060-53-8) places the amino group at the 2-position with a primary hydroxyl at the 1-position and a branched isobutyl group at the 4-position [1]. Another analog, (2R,3S)-3-(dibenzylamino)-4-methyl-2-pentanol, positions the amino group at the 3-position with hydroxyl at the 2-position [2]. These regioisomeric variations produce distinct hydrogen-bond donor/acceptor geometries (primary vs. tertiary alcohol), different steric environments around the nitrogen atom affecting N-alkylation reactivity, and altered molecular topologies [1].

Structure-activity relationship Molecular topology Synthetic intermediate validation

Application-Specific Utility as a Pharmaceutical Intermediate

5-(Dibenzylamino)-2-methyl-2-pentanol is cited in patent literature as a specific intermediate in pharmaceutical synthetic routes, notably in WO2013/134298 . Its utility derives from the dibenzylamino group serving as a protected amine that can undergo subsequent debenzylation to reveal a primary or secondary amine for further elaboration, while the tertiary alcohol provides a stable, non-oxidizable handle or a point for further derivatization via nucleophilic substitution or elimination [1]. In contrast, analogs such as (2S)-2-(dibenzylamino)-4-methyl-1-pentanol (N,N-dibenzyl-L-leucinol) are primarily employed as chiral auxiliaries or ligands in asymmetric catalysis rather than as protected amine intermediates [2]. No head-to-head comparative performance data exist in the public domain for these compounds in identical applications.

Medicinal chemistry Drug intermediate Building block

Limited Public Comparative Bioactivity Data Necessitates Controlled In-House Validation

A comprehensive search of primary research literature and authoritative databases reveals no peer-reviewed quantitative bioactivity data (IC₅₀, EC₅₀, Kd, etc.) for 5-(dibenzylamino)-2-methyl-2-pentanol against any defined biological target [1]. Vendor descriptions indicate the compound 'may interact with biological targets' based on structural inference, but no validated assay results exist in the public domain [1]. Similarly, no comparative pharmacological data exist for this compound versus its closest structural analogs. This absence of public data is not a negative attribute; it reflects the compound's primary role as a synthetic intermediate rather than a final active pharmaceutical ingredient.

Biological activity Pharmacological profiling Research compound characterization

Chiral Synthesis Accessibility via Enantioselective Routes

Enantioselective synthetic routes to 5-(dibenzylamino)-2-methyl-2-pentanol have been documented using chiral α-(dibenzylamino) aldehyde intermediates. A solvent-free organocatalytic α-nitrogenation method employing a chiral carbamate-monoprotected cyclohexa-1,2-diamine achieves enantioselectivities up to 99% ee for the α-amino aldehyde precursor . Additionally, N-Boc-protected cyclohexa-1,2-diamine (20 mol%) catalyzes the addition of dibenzylamine equivalents to 2-methyl-2-pentenal with 95% ee . In contrast, (2S)-2-(dibenzylamino)-4-methyl-1-pentanol is commercially available as a pre-resolved single enantiomer derived from L-leucine, bypassing the need for asymmetric catalysis [1]. The target compound's synthetic accessibility in enantiomerically enriched form is relevant for applications requiring stereochemically defined intermediates.

Enantioselective synthesis Organocatalysis Asymmetric α-amination

Optimal Research and Industrial Application Scenarios for 5-(Dibenzylamino)-2-methyl-2-pentanol


Synthesis of N-Protected Amino Alcohol Intermediates in Multi-Step Pharmaceutical Routes

Use 5-(dibenzylamino)-2-methyl-2-pentanol as a protected amine building block where the dibenzyl group masks a primary or secondary amine through the synthetic sequence, with debenzylation planned at a late stage to reveal the free amine for final elaboration. The tertiary alcohol at C2 provides a non-oxidizable handle suitable for subsequent transformations such as nucleophilic substitution, Mitsunobu reactions, or elimination. The established Grignard-based synthetic route from methyl 4-(dibenzylamino)butanoate (77% yield) provides a validated entry point . This application leverages the compound's specific C5 amino / C2 tertiary hydroxyl regioisomeric arrangement, which distinguishes it from C2-amino primary alcohol analogs that follow different reactivity profiles [1].

Construction of Stereochemically Defined Amino Alcohol Scaffolds via Asymmetric Catalysis

Employ enantioselective α-amination protocols to access 5-(dibenzylamino)-2-methyl-2-pentanol in high enantiomeric purity for applications requiring defined stereochemistry at the carbon bearing the dibenzylamino group. Documented methods achieve up to 99% ee using chiral carbamate-monoprotected cyclohexa-1,2-diamine organocatalysts under solvent-free conditions, or 95% ee using N-Boc-protected variants . The resulting enantiomerically enriched material can serve as a chiral building block for further elaboration, though users should note that alternative chiral amino alcohols such as N,N-dibenzyl-L-leucinol are commercially available pre-resolved and may be more suitable if the target's specific backbone topology is not critical [1].

Structure-Activity Relationship Studies Requiring Defined C5-Amino/C2-Tertiary Alcohol Geometry

In medicinal chemistry campaigns where the precise spacing between a protected amine and a tertiary alcohol influences target engagement, 5-(dibenzylamino)-2-methyl-2-pentanol provides a defined molecular topology. The compound offers a 3-carbon spacer between the amino and hydroxyl groups with a gem-dimethyl group at the carbinol position . This geometry differs from the 2-carbon spacer with primary alcohol in (2S)-2-(dibenzylamino)-4-methyl-1-pentanol (XLogP 4.3) [1] and the vicinal amino alcohol arrangement in (2R,3S)-3-(dibenzylamino)-4-methyl-2-pentanol [2]. Procurement of the correct regioisomer ensures that SAR conclusions are not confounded by unintended variations in hydrogen-bonding geometry or steric presentation of the amine.

Scalable Process Development Using Continuous Hydrogenation Protocols

For process chemistry applications, 5-(dibenzylamino)-2-methyl-2-pentanol can be produced via continuous hydrogenation of a dibenzylamino ketone derivative over palladium-on-carbon catalyst in alkaline medium. A patent-pending method operates at 50–80°C and 10–15 bar hydrogen pressure, achieving full conversion within 2 hours, with isolated yields of 85% after crystallization from ethyl acetate/hexane . The use of a poisoned catalyst (e.g., palladium modified with quinoline) suppresses undesired C–N bond cleavage during hydrogenation. This scalable route is applicable when multi-gram to kilogram quantities are required for preclinical development or larger-scale synthesis campaigns.

Quote Request

Request a Quote for 5-(Dibenzylamino)-2-methyl-2-pentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.